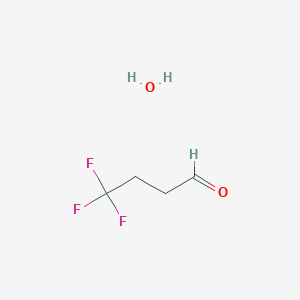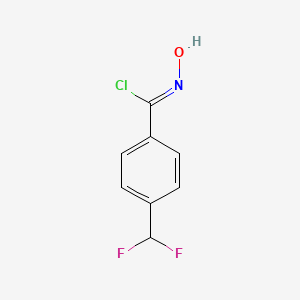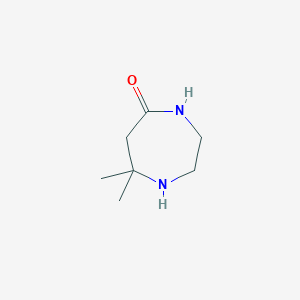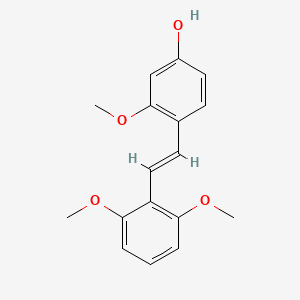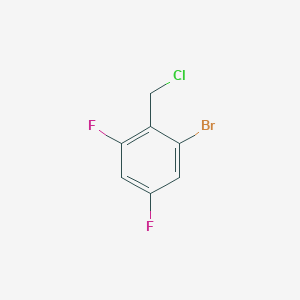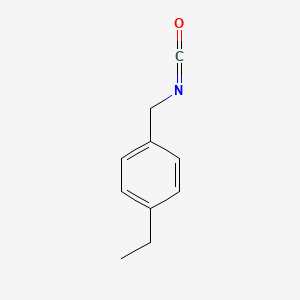
1-Ethyl-4-(isocyanatomethyl)benzene
Vue d'ensemble
Description
“1-Ethyl-4-(isocyanatomethyl)benzene” is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 . This indicates that the compound has a benzene ring with an ethyl group and an isocyanatomethyl group attached to it .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its exact boiling point and other physical properties are not specified in the literature I found .
Applications De Recherche Scientifique
Synthesis Optimization and Applications
1-Ethyl-4-(isocyanatomethyl)benzene, similar to 1,3-Bis(isocyanatomethyl)benzene, exhibits high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The optimization of its synthesis from m-xylylenediamine and bis(trichloromethyl) Carbonate has been studied, focusing on factors like molar ratio of raw materials, reaction temperature, and time to explore a safe, convenient, and environmentally friendly synthesis route. The optimal conditions resulted in a yield of 83.35%, highlighting its potential for broad application in various fields due to its enhanced performance characteristics (Dong Jianxun et al., 2018).
Environmental and Health Safety
Regarding environmental and health safety, the European Food Safety Authority (EFSA) has evaluated the safety of 1,3-bis(isocyanatomethyl)benzene for use in food contact materials. It undergoes immediate and complete hydrolysis in water and gastric fluid to 1,3-benzenedimethanamine, showing no genotoxicity in vivo. This evaluation underlines the substance's safety as a co-monomer in the manufacture of multilayer film coatings, provided its hydrolysis product does not exceed specific migration limits, thus ensuring its safe use in applications related to food contact (Flavourings, 2012).
Air Pollution Mitigation
The photocatalytic degradation of ethyl benzene, a volatile organic compound similar in structure to this compound, using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation, has been explored as a method to remove organic compounds from air. This study demonstrated the potential of TiO2/ZSM-5 catalysis in efficiently removing ethyl benzene vapors, thereby presenting an applicable method for air purification and addressing toxic effects on human health and the environment (Azam Derakhshan-Nejad et al., 2020).
Safety and Hazards
Mécanisme D'action
The reactivity of isocyanates also means that they can potentially react with biological molecules. For example, they can react with the amino groups of proteins, potentially leading to changes in protein function. The specific targets and effects would depend on the specific isocyanate compound and its concentration .
In terms of pharmacokinetics, isocyanates are often rapidly metabolized and excreted, and can be absorbed through inhalation, ingestion, or skin contact. Again, the specific adme properties would depend on the specific isocyanate compound .
Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the reactivity and stability of isocyanates .
Analyse Biochimique
Biochemical Properties
1-Ethyl-4-(isocyanatomethyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of polyurethane products. It interacts with various enzymes and proteins, facilitating the formation of urethane linkages. The compound’s isocyanate group reacts with hydroxyl groups in polyols, catalyzed by enzymes such as urethane hydrolase. This interaction leads to the formation of polyurethane chains, which are essential in the production of foams and coatings .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s isocyanate group can modify proteins through carbamylation, affecting protein function and signaling pathways. This modification can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to proteins through its isocyanate group, forming stable carbamate adducts. This binding can inhibit enzyme activity by blocking active sites or altering enzyme conformation. Additionally, the compound can induce changes in gene expression by modifying transcription factors or signaling proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Over time, the compound may degrade into smaller molecules, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and cellular damage in animal models. These effects are dose-dependent, with threshold levels determining the severity of the response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the production of reactive oxygen species, contributing to oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream. Additionally, it can interact with cellular transporters, influencing its localization and accumulation within specific tissues. These interactions determine the compound’s bioavailability and distribution in the body .
Subcellular Localization
This compound exhibits specific subcellular localization, affecting its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy metabolism. The subcellular localization of this compound is crucial for understanding its biochemical and cellular effects .
Propriétés
IUPAC Name |
1-ethyl-4-(isocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNCBQCVDQHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


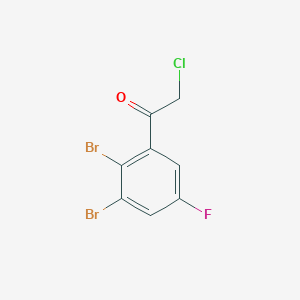
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
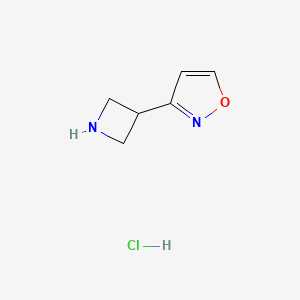
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)
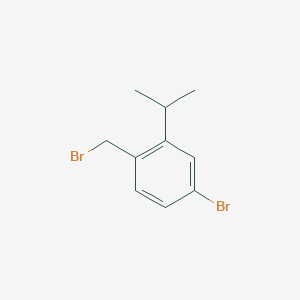
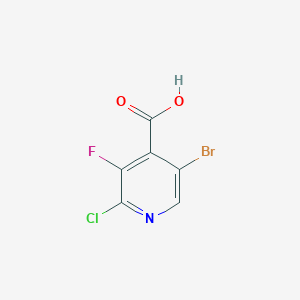
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)
![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)
